2-(Ethylamino)-3-methylbut-2-enenitrile
Description
2-(Ethylamino)-3-methylbut-2-enenitrile is an α,β-unsaturated nitrile derivative featuring an ethylamino substituent at the 2-position and a methyl group at the 3-position of the butene backbone.
Properties
CAS No. |
73404-99-6 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(ethylamino)-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-9-7(5-8)6(2)3/h9H,4H2,1-3H3 |
InChI Key |
AKOUHQQSMYFMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=C(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-methylbut-2-enenitrile typically involves the reaction of 3-methylbut-2-enenitrile with ethylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield. The reaction can be represented as follows:
3-methylbut-2-enenitrile+ethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-methylbut-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted nitriles and amines.
Scientific Research Applications
2-(Ethylamino)-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-methylbut-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 3-methylbut-2-enenitrile core but differ in substituents at the 2-position:
| Compound Name | Substituent at Position 2 | Key Functional Groups |
|---|---|---|
| 2-(Ethylamino)-3-methylbut-2-enenitrile | Ethylamino (-NHCH₂CH₃) | Nitrile, amine |
| 4-(Diphenylphosphono)-3-methylbut-2-enenitrile | Diphenylphosphono (-PO(Ph)₂) | Nitrile, phosphonate |
| 2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile | Benzimidazolyl (aromatic heterocycle) | Nitrile, benzimidazole |
Key Observations :
- In contrast, the diphenylphosphono group in [114] () is electron-withdrawing, directing electrophiles to the α-position relative to the nitrile.
- Steric Effects: The benzimidazolyl substituent () introduces steric bulk and aromaticity, which may hinder reactivity compared to the smaller ethylamino group.
a) This compound
- Reactivity: The ethylamino group may participate in intramolecular cyclization or act as a directing group for electrophilic substitution. Its basicity could facilitate acid-catalyzed reactions.
b) 4-(Diphenylphosphono)-3-methylbut-2-enenitrile [114]
- Reactivity : The phosphonate group directs electrophiles (e.g., BF₃, NCS) to the γ-position relative to itself, enabling regioselective synthesis of substituted retinals (, Scheme 25).
- Applications : Used in retinal analog synthesis, critical for studying vision biochemistry .
c) 2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile
- Reactivity : The benzimidazole moiety may engage in π-π stacking or hydrogen bonding, favoring coordination chemistry or drug-receptor interactions.
Physical and Environmental Properties
- Solubility: The ethylamino group enhances water solubility compared to hydrophobic diphenylphosphono or benzimidazolyl substituents.
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